molecular formula C13H13NO4 B1501837 2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester CAS No. 885274-64-6

2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B1501837
CAS No.: 885274-64-6
M. Wt: 247.25 g/mol
InChI Key: JTRQRTBFGRRCJS-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The crystal structure of 2-(2-methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester has been resolved using single-crystal X-ray diffraction (SCXRD), revealing key molecular features. The compound crystallizes in the monoclinic space group P2₁/n with lattice parameters a = 14.828(2) Å, b = 7.1335(9) Å, c = 25.119(2) Å, and β = 100.066(11)°. The asymmetric unit comprises two independent molecules (A and B) stabilized by intramolecular C–H⋯O and C–H⋯N hydrogen bonds.

The oxazole ring adopts a planar conformation, with bond lengths of 1.354 Å (O1–C2), 1.288 Å (C2–N3), and 1.390 Å (N3–C4), consistent with aromatic delocalization. The methoxyphenyl group forms a dihedral angle of 8.6° with the oxazole ring, indicating near-planarity. The ethyl ester side chain exhibits a staggered conformation, with torsional angles of 176.2° (C4–C5–O2–C6) and -64.3° (C5–O2–C6–C7).

Table 1: Key crystallographic parameters

Parameter Value
Space group P2₁/n
a (Å) 14.828(2)
b (Å) 7.1335(9)
c (Å) 25.119(2)
β (°) 100.066(11)
Dihedral angle (°) 8.6
Bond length O1–C2 (Å) 1.354

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.15–8.07 ppm (2H, aromatic ortho to methoxy), 7.49–7.44 ppm (3H, oxazole-adjacent protons), 4.45 ppm (q, J = 7.1 Hz, 2H, CH₂CH₃), and 3.89 ppm (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 162.5 ppm (ester carbonyl), 161.1 ppm (oxazole C2), 130.8 ppm (methoxyphenyl C1), and 55.4 ppm (OCH₃).

Infrared Spectroscopy (IR):
Strong absorption bands at 1715 cm⁻¹ (ester C=O stretch), 1603 cm⁻¹ (oxazole ring vibration), and 1212 cm⁻¹ (C–O–C asymmetric stretch).

Mass Spectrometry (MS):
Electrospray ionization (ESI) yields a molecular ion peak at m/z 323.1 [M+H]⁺, with fragmentation patterns showing losses of CO₂Et (m/z 251) and OCH₃ (m/z 219).

Comparative Structural Analysis with Related Oxazole Derivatives

Structural comparisons highlight the influence of substituents on molecular geometry and electronic properties:

Table 2: Comparative bond lengths and angles

Compound O1–C2 (Å) C2–N3 (Å) Dihedral angle (°)
2-(2-Methoxy-phenyl)-oxazole-4-carboxylate 1.354 1.288 8.6
5-Bromo-2-(4-methoxyphenyl)oxazole 1.349 1.291 9.8
2-(4-Fluorophenyl)oxazole-4-carboxylate 1.352 1.285 12.3

The methoxy group enhances planarity compared to halogenated derivatives, reducing steric hindrance. In contrast, bulkier substituents like bromine increase dihedral angles, distorting conjugation.

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(2df,2p) level provide insights into electronic properties:

  • HOMO-LUMO Gap: Calculated at 6.64 eV, indicating moderate reactivity. The HOMO is localized on the oxazole ring, while the LUMO resides on the methoxyphenyl group.
  • Molecular Electrostatic Potential (MEP): Regions of high electron density coincide with the oxazole nitrogen (-0.32 e) and ester oxygen (-0.28 e).
  • Fukui Indices: f⁻ values for the oxazole C5 (0.087) and ester carbonyl (0.092) suggest susceptibility to electrophilic attack.

Equation 1: HOMO-LUMO energy gap
$$
\Delta E = E{\text{LUMO}} - E{\text{HOMO}} = -0.618\ \text{eV} - (-7.258\ \text{eV}) = 6.64\ \text{eV}
$$

These results align with experimental reactivity trends, where the oxazole ring participates in cycloaddition reactions.

Properties

IUPAC Name

ethyl 2-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)10-8-18-12(14-10)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRQRTBFGRRCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695866
Record name Ethyl 2-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-64-6
Record name Ethyl 2-(2-methoxyphenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible activity against various biological targets.

  • Antimicrobial Activity : Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. For example, oxazolidinones, a class of synthetic antimicrobial agents, have been shown to be effective against gram-positive pathogens by inhibiting protein synthesis at an early stage .
  • Anticancer Properties : Recent studies have demonstrated that oxazole derivatives can exhibit anticancer activity. For instance, compounds synthesized from similar structures have shown effectiveness against lung cancer cells, indicating that the methoxy substitution may enhance biological activity .

Material Science

The unique properties of 2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester make it suitable for applications in material science.

  • Polymer Chemistry : The compound can serve as a precursor in the synthesis of polymers with specific functional properties. Its carboxylic acid group can facilitate polymerization reactions, leading to new materials with tailored characteristics.

Electrochemical Applications

The electrochemical behavior of oxazole derivatives has been studied for their potential use in sensors and energy storage devices. The redox properties of these compounds can be advantageous in developing electrochemical sensors for detecting various analytes .

Case Study 1: Antimicrobial Efficacy

A study focusing on the synthesis and biological evaluation of oxazole derivatives highlighted the antimicrobial efficacy of compounds related to this compound. The results indicated significant activity against several bacterial strains, suggesting that modifications to the oxazole ring can enhance antimicrobial properties.

Case Study 2: Anticancer Screening

In another investigation, a series of isoxazole compounds were synthesized and screened for anticancer activity against A549 lung cancer cells. Among these, specific derivatives exhibited promising results comparable to established chemotherapeutic agents like doxorubicin . This underscores the potential of methoxy-substituted oxazoles in cancer therapy.

Mechanism of Action

The mechanism by which 2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors through binding interactions, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxazole Derivatives

Compound Name (CAS No.) Substituent (Position) Molecular Weight Key Properties/Applications References
This compound Methoxy (ortho, phenyl) ~263.26* Intermediate for drug synthesis; potential MAO-B inhibition
2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (885274-67-9) Bromo (ortho, phenyl) 296.12 Higher reactivity (Br as leaving group); research intermediate
2-(4-Nitrophenyl)-oxazole-4-carboxylic acid ethyl ester (78979-63-2) Nitro (para, phenyl) 277.22 Electron-deficient ring; precursor for reduction or coupling reactions
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (391248-24-1) Hydroxy (para, phenyl) 263.25 Increased polarity; antioxidant or enzyme inhibitor candidate
Methyl 5-methyl-2-phenyl-oxazole-4-carboxylate (100063-41-0) Methyl (C5, oxazole); Phenyl (C2) 217.23 Steric hindrance at oxazole core; modulates hydrolysis kinetics

*Calculated based on molecular formula C₁₃H₁₃NO₄.

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methoxy group (ortho) in the target compound is electron-donating, enhancing the electron density of the phenyl ring. This contrasts with bromo (electron-withdrawing) and nitro (strongly electron-withdrawing) substituents, which increase electrophilicity and reactivity in nucleophilic substitution or cross-coupling reactions .
    • Hydroxy groups (e.g., in Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate) introduce hydrogen-bonding capacity, improving solubility and interaction with biological targets like enzymes .
  • Positional Isomerism :

    • The ortho-methoxy substituent in the target compound may induce steric hindrance, slowing hydrolysis of the ethyl ester compared to para-substituted analogs. In contrast, para-nitro or para-hydroxy groups allow unhindered access to the ester group, facilitating rapid hydrolysis to carboxylic acids (e.g., as seen in for related compounds) .
  • Biological Activity: Derivatives with hydroxyphenyl or aminophenyl groups (e.g., Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate) show promise in targeting enzymes like monoamine oxidase B (MAO-B), as demonstrated in for 2-phenyloxazole-4-carboxamide derivatives . Halogenated analogs (e.g., bromo or chloro) are often used as intermediates in drug discovery due to their versatility in further functionalization .

Biological Activity

The compound 2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester is a member of the oxazole family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including key findings from research studies, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O3C_{12}H_{13}N_{1}O_{3}, with a molecular weight of approximately 219.24 g/mol. The compound features an oxazole ring, which contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that compounds within the oxazole class exhibit a range of biological activities, including:

  • Anticancer : Several studies have demonstrated the potential of oxazole derivatives to inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.11 to 1.47 µM .
  • Anti-inflammatory : Oxazole derivatives are being explored for their ability to modulate inflammatory pathways. They have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in inflammation and metabolic regulation .
  • Antidiabetic : Some studies suggest that these compounds may exhibit antidiabetic properties by influencing glucose metabolism .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • PPAR Activation : The compound may activate PPARs, which are involved in lipid metabolism and glucose homeostasis.
  • Inhibition of Enzymatic Activity : Oxazole derivatives have been shown to inhibit various enzymes linked to cancer progression and inflammation .

Data Table: Biological Activity Overview

Activity TypeKey FindingsReference
AnticancerIC50 values between 0.11–1.47 µM against cancer cell lines
Anti-inflammatoryModulates PPAR activity
AntidiabeticPotential effects on glucose metabolism

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several oxazole derivatives, including this compound. The results indicated significant cytotoxic effects on MCF-7 breast cancer cells, leading to increased apoptosis as evidenced by elevated levels of p53 expression and caspase activation .

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that oxazole derivatives could reduce inflammation in models of colitis and asthma by modulating immune responses through PPAR activation . This highlights the therapeutic potential of these compounds in treating inflammatory diseases.

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl ester moiety undergoes characteristic transformations under acidic or basic conditions:

Reaction TypeConditionsProductsKey Observations
Hydrolysis 10% NaOH, H₂O/MeOH, reflux2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acidComplete conversion in 6–8 hours .
Transesterification Methanol, H₂SO₄ catalystMethyl ester derivativeRequires prolonged heating (12+ hours).
  • Mechanistic Insight : Basic hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions favor protonation of the carbonyl oxygen.

Oxazole Ring Reactivity

The oxazole core participates in electrophilic substitution and ring-opening reactions:

Reaction TypeConditionsProductsNotes
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitro-substituted oxazole derivativesNitration occurs preferentially at the 5-position of the oxazole ring .
Ring-Opening HCl (conc.), refluxOpen-chain amide intermediatesReversible under mild basic conditions.
  • Structural Influence : The electron-withdrawing ester group directs substitution to the oxazole’s less electron-deficient positions .

Methoxy-Phenyl Group Transformations

The ortho-methoxy phenyl group exhibits limited reactivity due to steric hindrance and electronic effects:

Reaction TypeConditionsProductsYield
Demethylation BBr₃, CH₂Cl₂, −78°CPhenolic derivative45–60%
Halogenation NBS, AIBN, CCl₄Brominated phenyl-oxazoleNot observed under standard conditions.
  • Challenges : Steric hindrance from the ortho-methoxy group suppresses electrophilic aromatic substitution.

Cross-Coupling Reactions

Limited applicability due to the absence of traditional leaving groups:

Reaction TypeConditionsOutcome
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidNo reaction (methoxy is not a leaving group).
Buchwald–Hartwig Amination Pd₂(dba)₃, XantphosRequires pre-functionalized halide substituents .

Comparative Reactivity of Analogues

CompoundSubstituentReactivity Notes
2-(4-Methoxy-phenyl) isomerPara-methoxyFaster electrophilic substitution due to reduced steric effects .
2-(2-Aminophenyl) analogueOrtho-aminoEnables diazonium salt formation and azo-coupling .

Preparation Methods

Cyclization Using Ethyl Isocyanoacetate and Aromatic Precursors

A widely used method involves the reaction of ethyl isocyanoacetate with substituted aromatic ketones or α-aminoketones under basic conditions to form the oxazole ring.

  • Procedure :
    • At low temperature (-15°C), diethyl cyanophosphonate and triethylamine are added to the aromatic ketone in DMF.
    • Subsequently, ethyl isocyanoacetate and additional triethylamine are added dropwise.
    • The mixture is stirred for around 2 hours at -15°C, followed by quenching with saturated sodium hydrogen carbonate solution and extraction with ethyl acetate.
    • The intermediate oxazole is then purified and subjected to acidic hydrolysis (e.g., 5 M HCl at 100°C for 5 hours) to yield the target carboxylic acid ethyl ester derivative.

This method is notable for its mild conditions and relatively high yields of oxazole derivatives.

Palladium-Catalyzed Coupling and Carbonylation Reactions

Another approach involves the use of palladium-catalyzed cross-coupling and carbonylation reactions to construct the oxazole ring and introduce the ester group.

  • Procedure :
    • Starting from 4-bromo phenethyl alcohol derivatives, a Pd(0) catalyst such as Pd2(dba)3 with a phosphine ligand (e.g., t-Bu3P) is used in the presence of zinc fluoride and methyltrimethylsilyl dimethylketene acetal in DMF solvent.
    • The reaction is conducted at 80°C for 18 hours, yielding hydroxyethyl-substituted phenyl propionic acid methyl ester intermediates.
    • Subsequent transformations involve dehydration, substitution, and esterification steps to obtain the final oxazole ester.

This method is advantageous for its catalytic efficiency and ability to incorporate various substituents.

Halogenation and Nucleophilic Substitution for Side Chain Modification

For introducing halogen substituents on the ethyl side chain (e.g., chloroethyl), a sequence of halogenation and nucleophilic substitution reactions is employed.

  • Procedure :
    • Starting from 2-(2-aminothiazole-4-yl) ethyl acetate, diazotization with a diazonium salt reagent in an organic solvent is followed by bromination using a bromination reagent acting as a phase transfer catalyst.
    • The bromoethyl intermediate is then reduced to the corresponding hydroxyethyl compound by hydrogenation.
    • Carbonyl insertion is carried out under a carbon monoxide atmosphere with a transition metal catalyst and triethylamine to yield the hydroxyethyl ester.
    • Finally, nucleophilic substitution with a chlorinating agent in an organic solvent converts the hydroxyethyl group to a chloroethyl group.

Though this example is for a thiazole derivative, analogous methods are applicable for oxazole derivatives with similar side chains.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Cyclization with Ethyl Isocyanoacetate Diethyl cyanophosphonate, triethylamine, DMF, acidic hydrolysis Mild conditions, good regioselectivity ~80-90 Requires low temperature control (-15°C)
Pd-Catalyzed Cross-Coupling Pd2(dba)3, t-Bu3P, ZnF2, methyltrimethylsilyl dimethylketene acetal, DMF, 80°C Catalytic efficiency, versatile substituent introduction 88-94 Long reaction time (18 h)
Halogenation & Substitution Diazotization reagent, bromination reagent, reducing agent, transition metal catalyst, CO atmosphere, triethylamine Cleaner process, environmental friendly Not specified Multi-step, requires careful temperature control

Detailed Research Findings and Notes

  • The cyclization method using ethyl isocyanoacetate is well-documented for synthesizing substituted oxazoles with carboxylic acid esters, providing good yields and purity. The acidic hydrolysis step is critical to convert intermediates to the target ester.

  • Palladium-catalyzed methods offer a modern approach with high catalytic turnover and functional group tolerance. The use of methyltrimethylsilyl dimethylketene acetal allows efficient carbonylation and ester formation under relatively mild conditions.

  • Halogenation followed by nucleophilic substitution is a robust strategy for modifying side chains, especially for introducing chloroethyl groups. The use of phase transfer catalysts and transition metal carbonylation enhances reaction efficiency and environmental compatibility.

  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence the yield and purity of the final product.

Q & A

Basic: What are the optimal conditions for synthesizing 2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid from its ethyl ester derivative?

Answer:
The hydrolysis of the ethyl ester group to yield the carboxylic acid can be achieved using lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water. A typical procedure involves refluxing the ester (e.g., 0.93 mmol) with LiOH (3.2 mmol) in THF/H₂O (12:5 mL) for 3 hours. Post-reaction, THF is evaporated, and the product is acidified with 1N HCl, followed by extraction with ethyl acetate (EtOAc). This method yields the carboxylic acid derivative in >90% purity .

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the oxazole ring substitution pattern, methoxy group position, and ester functionality.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., HRMS(ESI) calculated for C₁₃H₁₃NO₅: [M+H]⁺ 263.0798) .
  • Infrared Spectroscopy (IR) : To identify carbonyl (C=O) stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for oxazole) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition potency) may arise from:

  • Stereochemical variations : Ensure enantiomeric purity via chiral HPLC or asymmetric synthesis protocols.
  • Impurity profiles : Use LC-MS to detect byproducts (e.g., unhydrolyzed ester or decarboxylated derivatives).
  • Assay conditions : Validate buffer pH, temperature, and co-solvents, as ester hydrolysis under physiological conditions can alter active species .

Advanced: What synthetic strategies enable diversification of the oxazole core for structure-activity relationship (SAR) studies?

Answer:

  • Heterocyclic ring substitution : Introduce halogens (e.g., Br, Cl) at the phenyl ring via Ullmann coupling or Suzuki-Miyaura cross-coupling .
  • Ester group modification : Replace ethyl with methyl or tert-butyl esters to study steric effects on hydrolysis kinetics .
  • Flow chemistry : Utilize MnO₂-packed reactors for oxidation steps to improve yield and reduce side reactions .

Basic: How can the hydrolytic stability of the ethyl ester group be evaluated under physiological conditions?

Answer:

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
  • Enzymatic hydrolysis : Test susceptibility to esterases (e.g., porcine liver esterase) to mimic in vivo conditions.
  • Kinetic analysis : Calculate half-life (t₁/₂) using pseudo-first-order kinetics under simulated gastric/intestinal fluids .

Advanced: What computational methods support the design of analogs targeting monoamine oxidase (MAO) inhibition?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding interactions with MAO-B active sites (e.g., FAD cofactor and hydrophobic pockets).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets.
  • MD simulations : Assess conformational stability of the oxazole-phenyl scaffold in enzyme-bound states .

Basic: What purification methods are effective for isolating 2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester?

Answer:

  • Flash chromatography : Use silica gel with a gradient of hexane/EtOAc (e.g., 4:1 to 1:1) to separate ester derivatives.
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystalline products.
  • Preparative HPLC : Employ C18 columns with acetonitrile/water mobile phases for polar impurities .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic studies of this compound?

Answer:

  • Tracer synthesis : Incorporate ¹³C at the carbonyl carbon to track metabolic hydrolysis via NMR or LC-MS.
  • Deuterium labeling : Introduce ²H at the methoxy group to study demethylation pathways in hepatic microsomes.
  • Applications : Quantify metabolite ratios and identify rate-limiting steps in biotransformation .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Solvent selection : Replace THF with 2-MeTHF for safer large-scale reactions.
  • Catalyst optimization : Screen Pd/C or Ni catalysts for cost-effective cross-coupling steps.
  • Workup efficiency : Implement continuous extraction systems to reduce processing time .

Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

  • Steric hindrance : Bulky groups (e.g., tert-butyl) at the phenyl ring slow ester hydrolysis by shielding the carbonyl.
  • Electronic effects : Electron-withdrawing substituents (e.g., NO₂) enhance electrophilicity, accelerating aminolysis or hydrolysis.
  • Kinetic studies : Use Hammett plots (σ values) to correlate substituent effects with reaction rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester
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2-(2-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester

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